molecular formula C9H9ClO B1504297 8-Chlorochroman CAS No. 3722-69-8

8-Chlorochroman

Cat. No.: B1504297
CAS No.: 3722-69-8
M. Wt: 168.62 g/mol
InChI Key: CYSQTUPJQFEKES-UHFFFAOYSA-N
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Description

8-Chlorochroman: is a chemical compound with the molecular formula C₉H₉ClO. It is a chlorinated derivative of chroman, a type of organic compound characterized by a benzene ring fused to a pyran ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with chroman or its derivatives.

  • Reaction Conditions: The chlorination reaction is usually carried out using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to ensure the selective introduction of the chlorine atom at the 8-position.

Industrial Production Methods:

  • Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxides are employed, often in polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced forms such as this compound-7-ol.

  • Substitution Products: Substituted derivatives with different functional groups at the 8-position.

Chemistry:

  • Synthetic Intermediate: this compound serves as a key intermediate in the synthesis of more complex organic molecules.

  • Catalyst: It can act as a catalyst or ligand in various chemical reactions.

Biology:

  • Biological Studies: Used in biological studies to understand the interaction of chlorinated compounds with biological systems.

Medicine:

  • Pharmaceutical Research: Investigated for potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry:

  • Material Science: Utilized in the development of new materials with specific properties.

Molecular Targets and Pathways:

  • Receptor Binding: this compound may bind to specific receptors in biological systems, influencing various biochemical pathways.

  • Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic processes.

Mechanism:

  • Binding Affinity: The compound's binding affinity to receptors or enzymes determines its biological activity.

  • Pathway Modulation: By modulating specific pathways, this compound can exert its effects on cellular functions.

Comparison with Similar Compounds

  • Chromane Derivatives: Other chlorinated chromanes, such as 4-Chlorochroman and 6-Chlorochroman.

  • Related Heterocycles: Compounds like 2-Chloroquinoline and 3-Chloropyridine.

Uniqueness:

  • Chlorine Position: The unique position of the chlorine atom at the 8-position distinguishes 8-Chlorochroman from other chromane derivatives.

  • Reactivity: Its reactivity profile and the types of reactions it undergoes set it apart from similar compounds.

Properties

IUPAC Name

8-chloro-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSQTUPJQFEKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697780
Record name 8-Chloro-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3722-69-8
Record name 8-Chloro-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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